

# Brensocatib Demonstrates Efficacy in Reducing Pulmonary Exacerbations in Bronchiectasis Across Various Patient Subgroups

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brensocatib |           |
| Cat. No.:            | B605779     | Get Quote |

New clinical trial data for **Brensocatib**, a novel oral inhibitor of dipeptidyl peptidase 1 (DPP-1), shows a significant reduction in the frequency of pulmonary exacerbations in patients with noncystic fibrosis bronchiectasis. While direct comparative trials are limited, data from the Phase III ASPEN and Phase II WILLOW trials suggest **Brensocatib**'s potential as a targeted anti-inflammatory therapy. This guide provides a comprehensive comparison of **Brensocatib** with other treatment alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Bronchiectasis is a chronic and progressive respiratory disease characterized by permanent dilation of the bronchi, leading to a vicious cycle of inflammation, infection, and further lung damage. A key clinical endpoint in the management of bronchiectasis is the reduction of pulmonary exacerbations, which are acute episodes of worsening symptoms that often require antibiotic treatment and can lead to hospitalization and accelerated lung function decline.

### **Brensocatib: A Targeted Approach to Inflammation**

**Brensocatib** is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1). By blocking DPP-1, **Brensocatib** prevents the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within maturing neutrophils in the bone marrow.[1] These NSPs, when released in the airways, contribute to inflammation and tissue damage.[1] By inhibiting their activation, **Brensocatib** reduces the inflammatory cascade central to the pathophysiology of bronchiectasis.[1][2]



## Efficacy of Brensocatib in Reducing Pulmonary Exacerbations

The efficacy of **Brensocatib** in reducing pulmonary exacerbations has been demonstrated in two major clinical trials: the Phase II WILLOW trial and the Phase III ASPEN trial.

ASPEN Trial: This large-scale, global, randomized, double-blind, placebo-controlled Phase III trial enrolled 1,721 patients with non-cystic fibrosis bronchiectasis who had experienced at least two exacerbations in the previous year.[3][4] Patients were randomized to receive oncedaily oral **Brensocatib** (10 mg or 25 mg) or a placebo for 52 weeks.[4]

The annualized rate of pulmonary exacerbations was significantly lower in both **Brensocatib** groups compared to the placebo group.[3][4]

| Treatment Group   | Annualized Rate of Pulmonary Exacerbations | Rate Ratio vs.<br>Placebo (95% CI) | Adjusted p-value |
|-------------------|--------------------------------------------|------------------------------------|------------------|
| Brensocatib 10 mg | 1.02                                       | 0.79 (0.68 to 0.92)                | 0.004            |
| Brensocatib 25 mg | 1.04                                       | 0.81 (0.69 to 0.94)                | 0.005            |
| Placebo           | 1.29                                       | -                                  | -                |

Data from the Phase III ASPEN trial.[3][4]

Furthermore, both doses of **Brensocatib** significantly prolonged the time to the first exacerbation.[3] At 52 weeks, 48.5% of patients in both **Brensocatib** groups remained exacerbation-free, compared to 40.3% in the placebo group.[5]

WILLOW Trial: This Phase II, randomized, double-blind, placebo-controlled trial enrolled 256 patients with non-cystic fibrosis bronchiectasis and a history of at least two exacerbations in the prior year.[6][7] Patients received **Brensocatib** (10 mg or 25 mg) or a placebo once daily for 24 weeks.[7]

The WILLOW trial also demonstrated a significant prolongation in the time to first exacerbation for both **Brensocatib** doses compared to placebo.[6] The 10 mg dose was associated with a



significant reduction in the annualized rate of exacerbations.[8]

# Efficacy of Brensocatib Across Different Bronchiectasis Subgroups

While specific data on the efficacy of **Brensocatib** based on the underlying etiology of bronchiectasis (e.g., idiopathic, post-infectious, connective tissue disease-related) is not yet detailed in published literature, subgroup analyses from the WILLOW and ASPEN trials have shown consistent efficacy across various patient characteristics. These include:

- Prior Exacerbation History: Efficacy was observed in patients with both two and three or more exacerbations in the previous year.[9]
- Pseudomonas aeruginosa Status: **Brensocatib** demonstrated a reduction in exacerbations in patients both with and without P. aeruginosa colonization.[9]
- Concomitant Macrolide Use: The efficacy of Brensocatib was maintained in patients who were also receiving long-term macrolide therapy.
- Blood Eosinophil Count: **Brensocatib** was effective in reducing exacerbations regardless of baseline blood eosinophil levels.[10]

### **Comparison with Alternative Treatments**

Currently, there are no approved therapies that specifically target the inflammatory pathways of bronchiectasis in the same manner as **Brensocatib**. The mainstays of treatment focus on airway clearance, antibiotics for acute and chronic infections, and in some cases, long-term anti-inflammatory and mucoactive agents.

### **Macrolide Antibiotics**

Long-term, low-dose macrolide therapy (e.g., azithromycin) is a commonly used off-label treatment for reducing exacerbations in patients with bronchiectasis.[11][12][13] Macrolides are thought to have both antimicrobial and immunomodulatory effects.[11]

A meta-analysis of individual patient data from three randomized controlled trials showed that long-term macrolide therapy reduced the frequency of exacerbations by approximately 50%



compared to placebo.[13][14] This effect was observed across various subgroups, including those with and without P. aeruginosa infection and those with a lower frequency of prior exacerbations.[13][14] However, concerns remain regarding the potential for increased antibiotic resistance with long-term use.[11]

| Treatment                       | Reduction in Exacerbation Frequency                                                         | Key Considerations                                                                   |
|---------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Brensocatib                     | Significant reduction in annualized exacerbation rate. [3][4]                               | Novel, targeted anti-<br>inflammatory mechanism.[2]                                  |
| Macrolides (e.g., Azithromycin) | Approximately 50% reduction in exacerbation frequency vs. placebo.[13][14]                  | Risk of antibiotic resistance with long-term use.[11]                                |
| Inhaled Corticosteroids (ICS)   | Insufficient evidence for routine use; may be beneficial in patients with eosinophilia.[15] | Not generally recommended for bronchiectasis without co-existing asthma or COPD.[16] |
| Mucoactive Agents               | Generally not shown to be effective in reducing exacerbations.[17]                          | May help with sputum clearance in some patients.                                     |

### **Inhaled Corticosteroids (ICS)**

The role of inhaled corticosteroids in the management of bronchiectasis is controversial. While they are potent anti-inflammatory agents, their routine use is generally not recommended in bronchiectasis unless there is a co-existing condition such as asthma or chronic obstructive pulmonary disease (COPD).[16] A Cochrane review found insufficient evidence to support the routine use of ICS in adults with stable bronchiectasis, as they did not significantly reduce the number of exacerbations.[15] However, some recent observational data suggests that ICS may be associated with a reduced exacerbation frequency in a subgroup of patients with elevated blood eosinophil counts.[16]

### **Mucoactive Agents**



Mucoactive agents, such as hypertonic saline and carbocisteine, are sometimes used to aid in sputum clearance. However, a recent large, randomized trial found that neither hypertonic saline nor carbocisteine significantly reduced the incidence of pulmonary exacerbations in patients with non-cystic fibrosis bronchiectasis.[17]

## Experimental Protocols ASPEN Trial (Phase III)

- Design: A global, randomized, double-blind, placebo-controlled study.[18]
- Participants: 1,721 adults and adolescents (ages 12 and older) with non-cystic fibrosis bronchiectasis and a history of at least two pulmonary exacerbations in the 12 months prior to screening.[3][18]
- Intervention: Participants were randomized (1:1:1 for adults; 2:2:1 for adolescents) to receive oral Brensocatib 10 mg, Brensocatib 25 mg, or a matching placebo once daily for 52 weeks.[10][18]
- Primary Endpoint: The annualized rate of adjudicated pulmonary exacerbations over the 52week treatment period.[18]
- Key Secondary Endpoints: Time to first exacerbation, proportion of patients remaining exacerbation-free, and change from baseline in post-bronchodilator FEV1.[18]

### **WILLOW Trial (Phase II)**

- Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center, multi-national study.[19][20]
- Participants: 256 adult patients with non-cystic fibrosis bronchiectasis and at least two documented pulmonary exacerbations in the 12 months prior to screening.[19][20]
- Intervention: Participants were randomized (1:1:1) to receive oral Brensocatib 10 mg,
   Brensocatib 25 mg, or a matching placebo once daily for 24 weeks.[19][20]
- Primary Endpoint: Time to first pulmonary exacerbation over the 24-week treatment period.
   [19][20]



 Key Secondary Endpoints: Rate of exacerbations and change in sputum neutrophil elastase concentration.[21]

### **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: **Brensocatib** inhibits DPP-1, preventing NSP activation and reducing inflammation.





Click to download full resolution via product page

Caption: Workflow of **Brensocatib** clinical trials for bronchiectasis.

### Conclusion

**Brensocatib** represents a promising novel therapeutic approach for the management of non-cystic fibrosis bronchiectasis by directly targeting the underlying neutrophilic inflammation. Clinical trial data has consistently demonstrated its efficacy in reducing the frequency of pulmonary exacerbations and prolonging the time to first exacerbation. While direct head-to-head comparative data with other treatments like long-term macrolides is not yet available, the distinct mechanism of action and positive results from the ASPEN and WILLOW trials position **Brensocatib** as a significant advancement in the treatment landscape for this chronic and



debilitating disease. Further research is warranted to fully elucidate its efficacy across different etiological subtypes of bronchiectasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhaled Corticosteroids in Adults with Non-cystic Fibrosis Bronchiectasis: From Bench to Bedside. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of azithromycin in the treatment of bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Results from Phase 2 WILLOW Study of Brensocatib in Patients with Non-Cystic Fibrosis Bronchiectasis Presented at ATS Virtual Clinical Trials Session [prnewswire.com]
- 4. ersnet.org [ersnet.org]
- 5. More endpoints met in Insmed's Phase III brensocatib trial Clinical Trials Arena [clinicaltrialsarena.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. investor.insmed.com [investor.insmed.com]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. dovepress.com [dovepress.com]
- 13. The efficacy of azithromycin to prevent exacerbation of non-cystic fibrosis bronchiectasis: a meta-analysis of randomized controlled studies PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhaled corticosteroids for bronchiectasis PMC [pmc.ncbi.nlm.nih.gov]
- 16. investor.insmed.com [investor.insmed.com]



- 17. New Subgroup Analyses from Landmark Phase 3 ASPEN Study of Brensocatib in Patients with Bronchiectasis Demonstrate Consistency with Positive Overall Trial Population Results [prnewswire.com]
- 18. Insmed Reports Positive Topline Results from ASPEN Study of Brensocatib in Bronchiectasis Patients [synapse.patsnap.com]
- 19. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor Brensocatib in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bronchiectasis.com.au [bronchiectasis.com.au]
- To cite this document: BenchChem. [Brensocatib Demonstrates Efficacy in Reducing Pulmonary Exacerbations in Bronchiectasis Across Various Patient Subgroups].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605779#validating-the-reduction-of-pulmonary-exacerbations-with-brensocatib-in-different-etiologies-of-bronchiectasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





